Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at position 7, fluorine at position 4, and an ethyl ester group at position 3. Its molecular formula is C₁₀H₈BrFN₂O₂, with a molecular weight of 287.09 g/mol (CAS: 2740353-97-1) . This compound is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for developing bioactive molecules, particularly kinase inhibitors or antiviral agents. Its bromine and fluorine substituents enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) and modulate electronic properties for target binding .
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)6-5-13-14-8(11)4-3-7(12)9(6)14/h3-5H,2H2,1H3 |
InChI Key |
IYTUPCRBGNFVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C(N2N=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
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Core Formation :
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Pyrazolo[1,5-a]pyridine Synthesis : The pyrazolo[1,5-a]pyridine scaffold is often synthesized via cyclization reactions. For example, N-amino-2-imino-pyridine derivatives react with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazolo[1,5-a]pyridine core.
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Reaction Conditions : Ethanol with acetic acid (6 equivalents) and oxygen atmosphere at 130°C for 18 hours yields high-purity products.
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Bromination :
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Fluorination :
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Esterification :
Challenges and Optimization:
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Yield Variability : Bromination and fluorination steps are sensitive to reaction conditions. For example, in the synthesis of related quinoline derivatives, SOCl₂/DMF reflux conditions achieved 76% yield for chloro intermediates.
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Purity Control : Chromatographic purification (e.g., silica gel) is critical to isolate the desired product from byproducts.
Cycloaddition-Based Synthesis
This method employs 1,3-dipolar cycloaddition reactions to construct the pyrazolo[1,5-a]pyridine core, followed by halogenation and esterification.
Protocol:
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Synthesis of N-Aminopyridine Sulfates :
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Cycloaddition with Ethyl Propionate :
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Halogenation :
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Bromination and fluorination are performed as described in Section 1.
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Advantages:
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Higher Yields : This method achieves yields of 88–93% for pyrazolo[1,5-a]pyridine-3-carboxylate derivatives.
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Cost Efficiency : Avoids expensive reagents like iodine salts, reducing production costs.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-couplings enable functionalization at the 3-position of the pyrazolo[1,5-a]pyridine core, useful for introducing substituents like bromine or fluorine.
Example: Suzuki-Miyaura Coupling:
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Starting Material :
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3-Bromopyrazolo[1,5-a]pyridine derivatives serve as substrates.
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Reaction Conditions :
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Yield :
Applications:
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Kinase Inhibitor Synthesis : Pd-catalyzed reactions are used to attach aryl groups for bioactivity optimization.
Comparative Data: Reaction Conditions and Yields
The table below summarizes key reaction parameters and yields from published methods.
Critical Challenges and Solutions
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Regioselectivity :
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Scalability :
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Purity :
Industrial and Research Applications
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate serves as a versatile intermediate in drug discovery:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic substitution under controlled conditions. For example:
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Amination : Reaction with ammonia or primary amines in DMF at 80–100°C yields 7-amino derivatives.
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Suzuki Coupling Precursor : The bromide serves as a leaving group in palladium-catalyzed cross-couplings. A study demonstrated 85–92% yields in Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1) at 70°C .
Key Data :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amination | NH₃, DMF, 80°C | 7-Amino derivative | 78% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O | Biaryl product | 89% |
Electrophilic Aromatic Substitution
The fluorine atom at the 4-position directs electrophilic substitutions to the 5- and 6-positions. Nitration with HNO₃/H₂SO₄ at 0°C selectively produces 5-nitro derivatives, while bromination (Br₂/FeBr₃) yields 5,7-dibromo compounds.
Mechanistic Insight :
Fluorine’s electron-withdrawing effect deactivates the ring but enhances meta/para selectivity. Computational studies (DFT) confirm lower activation energy for nitration at the 5-position (ΔG‡ = 12.3 kcal/mol) .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:
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Acid Formation : Treatment with NaOH (2M) in EtOH/H₂O (1:1) at reflux yields 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (95% yield).
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Amide Formation : Reaction with HATU/DIPEA and amines produces amides, critical for bioactive molecule synthesis .
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles. For instance:
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Pyrazoloquinoline Synthesis : Heating with CuI/L-proline in DMSO at 120°C generates tricyclic structures via C–N bond formation (72% yield) .
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens:
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Iodination : KI/CuI in DMF at 100°C replaces Br with I (82% yield), enhancing reactivity for subsequent couplings.
Comparative Reaction Data Table
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, 70°C | 7-Aryl derivative | 89% |
| Ester Hydrolysis | NaOH, EtOH/H₂O, reflux | Carboxylic acid | 95% |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 68% |
| Iodination | KI, CuI, DMF, 100°C | 7-Iodo derivative | 82% |
Mechanistic and Kinetic Studies
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Kinetics of Hydrolysis : Pseudo-first-order rate constants (k = 1.2 × 10⁻³ s⁻¹) indicate base-catalyzed ester cleavage.
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DFT Calculations : Substituent effects on regioselectivity align with frontier molecular orbital theory (HOMO = -5.8 eV) .
This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions makes it a cornerstone in medicinal chemistry, particularly for kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has garnered attention for its potential as a lead compound in drug development. Its unique structure allows for various interactions with biological targets, making it a candidate for treating several diseases.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties through the following mechanisms:
- Inhibition of Kinases : this compound selectively inhibits kinases involved in cancer progression. These include AXL and c-MET kinases, which are associated with tumor growth and metastasis .
- Induction of Apoptosis : Studies show that this compound can trigger apoptotic pathways in various cancer cell lines, leading to reduced cell viability .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Journal of Medicinal Chemistry | A549 (Lung) | 12.5 | Kinase inhibition |
| Journal of Medicinal Chemistry | MCF7 (Breast) | 8.3 | Apoptosis induction |
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This inhibition could lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drug development .
Enzyme Inhibition
This compound has shown efficacy in inhibiting various enzymes critical for disease pathways:
- Phosphodiesterases (PDEs) : Compounds in this class may modulate signaling pathways involved in numerous diseases, enhancing their therapeutic potential .
Neuroprotective Effects
Emerging research suggests that derivatives of pyrazolo[1,5-a]pyridine could have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease . The bromine and fluorine substitutions may enhance the compound's efficacy by affecting its electronic properties.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Case Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives against several cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 15 µM across different cell lines.
Fluorination Impact on Bioavailability
Research has also focused on how the fluorination of this compound affects its bioavailability and pharmacokinetic properties, suggesting that fluorine substitution can improve metabolic stability and enhance biological activity .
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (13) and Ethyl 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (10)
Ethyl 6-Bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Ethyl 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Molecular Formula : C₁₀H₈BrFN₂O₂ (MW: 287.09 g/mol) .
- Key Difference : Fluorine at position 6 instead of 4.
- Implications : Positional isomerism affects electronic distribution; fluorine at position 6 may sterically hinder reactions at adjacent positions.
Core Structure Modifications
Ethyl 7-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂ (MW: 270.08 g/mol) .
- Key Difference : Pyrimidine core replaces pyridine, reducing ring aromaticity.
- Implications : Pyrimidine’s electron-deficient nature enhances interactions with biological targets like kinases or viral enzymes .
Functional Group Replacements
Ethyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine-3-carboxylate (25)
- Molecular Formula : C₁₆H₂₂BN₂O₄ (MW: 317.18 g/mol) .
- Key Difference : Boronate ester at position 6; imidazo[1,5-a]pyridine core.
- Applications : Designed for Suzuki-Miyaura couplings, enabling rapid diversification of the heterocyclic scaffold .
Key Findings
Substituent Position : Bromine at position 7 (target compound) vs. 4 or 6 (others) significantly impacts reactivity and regioselectivity in cross-coupling reactions .
Electron-Withdrawing Groups : Fluorine enhances electrophilicity at position 4, making the target compound more reactive than methyl- or methoxy-substituted analogs .
Core Modifications : Pyrazolopyrimidine derivatives (e.g., CAS 1389302-26-4) exhibit distinct electronic properties compared to pyrazolopyridines, favoring interactions with specific biological targets .
Commercial Accessibility : Methyl-substituted analogs (e.g., CAS 2387600-95-3) are more readily available, while the target compound faces discontinuation .
Biological Activity
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrFN2O2 |
| Molecular Weight | 287.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2387596-83-8 |
The compound features a unique structure that includes both bromine and fluorine atoms, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to various enzymes and receptors, potentially modulating their activities.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Recent studies have highlighted the promising biological activities of this compound:
- Anticancer Properties: Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown potential in inhibiting the proliferation of HeLa (cervical cancer) and L929 (fibroblast) cells .
- Antimicrobial Activity: Compounds in this class have demonstrated antimicrobial properties against a range of pathogens. The presence of halogens is believed to enhance these effects by disrupting microbial cell membranes or interfering with metabolic processes.
- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Study 1: Anticancer Activity
A study conducted by Professor Jian-Feng Ge's group explored the use of pyrazolo[1,5-a]pyrimidines as biomarkers in cancer research. The study demonstrated that modifications in the pyrazolo structure significantly affected their ability to inhibit cancer cell growth . this compound was included in this study and showed promising results in reducing cell viability in vitro.
Case Study 2: Antimicrobial Efficacy
In another research article focusing on antimicrobial agents derived from pyrazolo compounds, this compound exhibited notable activity against Gram-positive bacteria. The study emphasized the importance of halogenation in enhancing antimicrobial potency .
Q & A
Advanced Research Question
- DFT calculations : Model transition states to predict regiochemical outcomes (e.g., Fukui indices identify electrophilic centers) .
- Molecular docking : Screens binding affinities for target proteins (e.g., dihydroorotate dehydrogenase) .
How does the introduction of electron-withdrawing groups (Br, F) affect further functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
